molecular formula C12H11NO3 B8382036 (1-Methyl-1H-indol-7-yl)-oxo-acetic acid methyl ester

(1-Methyl-1H-indol-7-yl)-oxo-acetic acid methyl ester

Cat. No.: B8382036
M. Wt: 217.22 g/mol
InChI Key: QGJSMIRNJFSDCB-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indol-7-yl)-oxo-acetic acid methyl ester is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-(1-methylindol-7-yl)-2-oxoacetate

InChI

InChI=1S/C12H11NO3/c1-13-7-6-8-4-3-5-9(10(8)13)11(14)12(15)16-2/h3-7H,1-2H3

InChI Key

QGJSMIRNJFSDCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C(=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-methyl-7-bromoindole (1.53 g, 7.29 mmol) in THF (50 mL) was cooled to −78° C. and a 1.7 M solution of tBuLi in pentanes (10 mL, 17 mmol) added dropwise over 10 min. After 15 min, the resultant bright yellow suspension was transferred over 15 min via a cannula cooled with dry ice to a solution of dimethyl oxalate (2.13 g., 18.1 mmol) in THF (40 mL) maintained at −78° C. After 15 min, the mixture was allowed to warm to room temperature and stirred 4 h. The cloudy yellow mixture was treated with pH 7.0 buffer, poured into EtOAc and the EtOAc washed with pH 7.0 buffer, saturated aq NaHCO3, brine, dried (MgSO4) and concentrated to a cloudy oil. Flash chromatography (10% EtOAc/hexanes) afforded the title compound (896 mg, 57%) as a bright yellow oil. 1H NMR (400 MHz, DMSO-d6) 7.97 (d, J=8 Hz, 1H), 7.58 (d, J=8 Hz, 1H), 7.48 (d, J=3 Hz, 1H), 7.20 (dd, J=8 Hz, 1H), 6.66 (d, J=3 Hz, 1H), 3.95 (s, 3H), 3.79 (s, 3H). 13C (75.5 MHz, DMSO-d6) 185.80, 164.31, 133.64, 133.02, 131.23, 128.07, 127.04, 118.77, 118.25, 102.15, 53.01, 37.49. IR (CHCl3, cm−1) 1739, 1678. Anal. Calcd for C12H11NO3: C, 66.35; H, 5.10; N, 6.45. Found: C, 66.48; H, 5.23; N, 6.51.
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50 mL
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pentanes
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2.13 g
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